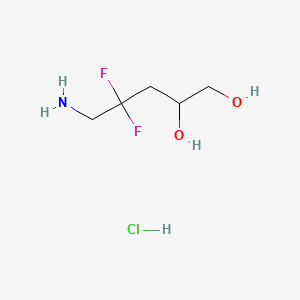
5-Amino-4,4-difluoropentane-1,2-diolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4,4-difluoropentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C5H11F2NO2·HCl It is a derivative of pentane, featuring amino and diol functional groups along with fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4,4-difluoropentane-1,2-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the fluorination of a suitable pentane derivative, followed by the introduction of amino and diol groups through a series of chemical reactions. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-4,4-difluoropentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.
Applications De Recherche Scientifique
5-amino-4,4-difluoropentane-1,2-diol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-amino-4,4-difluoropentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino and diol groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-2,2-difluoropentane-1,4-diol hydrochloride
- 5-amino-3,3-difluoropentane-1,2-diol hydrochloride
Uniqueness
5-amino-4,4-difluoropentane-1,2-diol hydrochloride is unique due to the specific positioning of its functional groups and fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H12ClF2NO2 |
|---|---|
Poids moléculaire |
191.60 g/mol |
Nom IUPAC |
5-amino-4,4-difluoropentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H11F2NO2.ClH/c6-5(7,3-8)1-4(10)2-9;/h4,9-10H,1-3,8H2;1H |
Clé InChI |
ROEFPHIGZXGDSC-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)C(CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


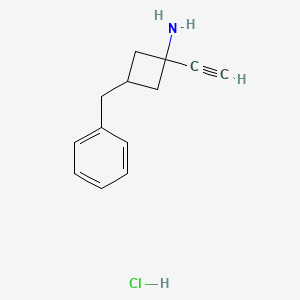
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)
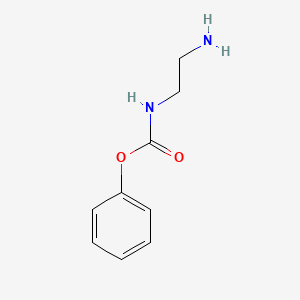
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
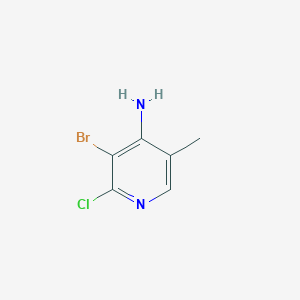
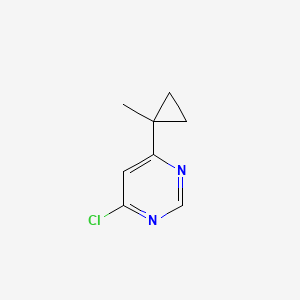
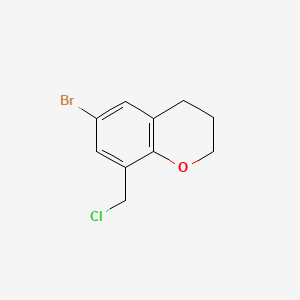
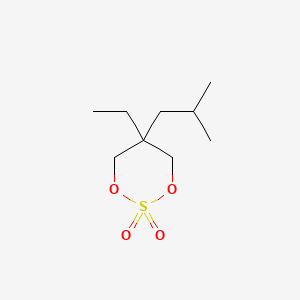

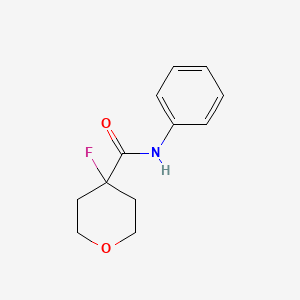
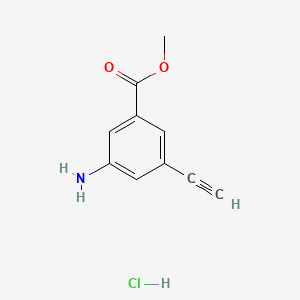
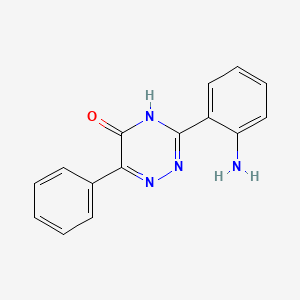
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)

